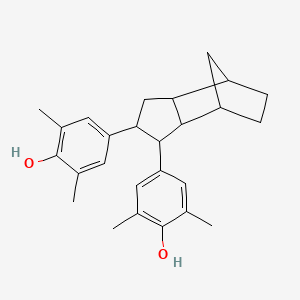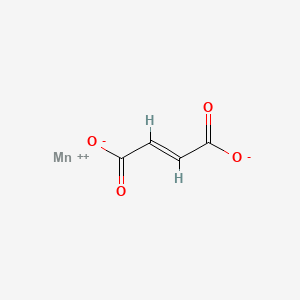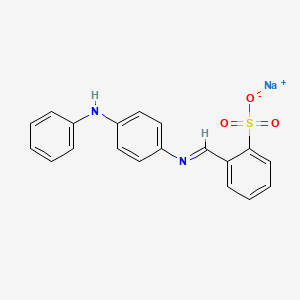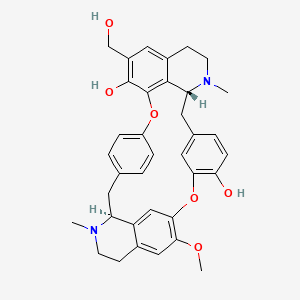
Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride is a chemical compound with the molecular formula C36H38N2O6. It is known for its complex structure and significant applications in various fields, including medicine and chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride involves multiple steps, including the methylation of specific hydroxyl groups and the formation of the monohydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous monitoring systems to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a neuromuscular blocking agent.
Mecanismo De Acción
The mechanism of action of Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to neuromuscular blockade. This mechanism is similar to that of other non-depolarizing neuromuscular blocking agents .
Comparación Con Compuestos Similares
Similar Compounds
Tubocurarine: Another non-depolarizing neuromuscular blocking agent with a similar mechanism of action.
Chondrocurine: Shares structural similarities and pharmacological properties with Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride.
Uniqueness
Tubocuraran-7’,12’-diol, 6,6’-dimethoxy-2,2’-dimethyl-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
93963-15-6 |
|---|---|
Fórmula molecular |
C36H38N2O6 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
(1S,16R)-10-(hydroxymethyl)-25-methoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C36H38N2O6/c1-37-12-10-23-18-32(42-3)33-19-27(23)28(37)14-21-4-7-26(8-5-21)43-36-34-24(17-25(20-39)35(36)41)11-13-38(2)29(34)15-22-6-9-30(40)31(16-22)44-33/h4-9,16-19,28-29,39-41H,10-15,20H2,1-3H3/t28-,29+/m0/s1 |
Clave InChI |
RPJLOBDXSJNRGO-URLMMPGGSA-N |
SMILES isomérico |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)CO)C)OC |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)CO)C)OC |
Números CAS relacionados |
477-58-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






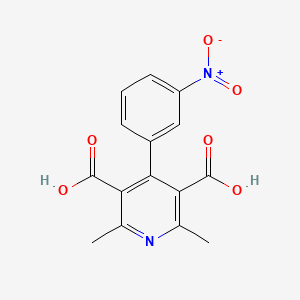

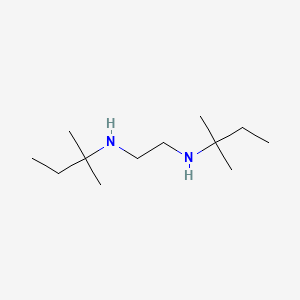
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)

